N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
Description
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a chromen-4-one core substituted at position 2 with a 2-methylphenyl group and at position 6 with a thiophene-2-carboxamide moiety. Chromen-4-one derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties.
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-13-5-2-3-6-15(13)19-12-17(23)16-11-14(8-9-18(16)25-19)22-21(24)20-7-4-10-26-20/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDKSYKZAPJWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki coupling reaction between a brominated chromen-4-one derivative and a thiophene boronic acid.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or organometallic reagents in the presence of a suitable catalyst like palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of chromen-4-one derivatives with variable substituents on the aromatic rings. Key structural analogs include:
Key Observations :
- The 2-methylphenyl group at C2 in the target compound may enhance lipophilicity compared to analogs with electron-withdrawing groups (e.g., fluorine in ).
Pharmacological and Physicochemical Properties
- Molecular Weight and Solubility : The compound’s molecular weight (~328–390 g/mol, based on analogs in ) aligns with Lipinski’s rules for drug-likeness. Substitutions like methoxy or hydroxy groups in analogs (e.g., ) may improve aqueous solubility compared to the methylphenyl group.
- However, the chromen-4-one core may redirect activity toward anti-inflammatory or apoptosis pathways .
Regulatory and Patent Context
- Patent literature includes thiophene carboxamide derivatives (e.g., N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide) as kinase inhibitors, emphasizing therapeutic relevance .
Biological Activity
N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4H-chromen-4-one derivatives with thiophene carboxylic acids. The resulting compound features a chromone core, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
The molecular structure of this compound includes:
- A chromone ring (C1–C9)
- A thiophene moiety (C12–C15, S1)
The dihedral angles between the chromone and thiophene rings suggest a planar configuration that may enhance interactions with biological targets. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds containing the chromone structure exhibit significant anticancer activities. For instance, studies have shown that derivatives of chromones can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 15.0 | Inhibition of proliferation |
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent in inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
In vitro studies demonstrated that treatment with this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS, indicating its potential use in managing inflammatory responses.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Computational studies have provided insights into its binding affinities and interaction profiles with key proteins involved in cancer progression and inflammation.
Molecular Docking Studies
Molecular docking simulations indicate that the compound binds effectively to targets such as:
- Bcl-2 : Involved in apoptosis regulation.
- COX enzymes : Key players in inflammation.
These interactions are crucial for understanding the pharmacological potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
